molecular formula C13H19N3O4 B2774663 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2305253-93-2

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2774663
CAS No.: 2305253-93-2
M. Wt: 281.312
InChI Key: VMTXWWILKXGFAU-UHFFFAOYSA-N
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Description

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.
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Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)14-8-4-5-10-15-9(11(17)18)7-16(10)6-8/h7-8H,4-6H2,1-3H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTXWWILKXGFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=NC(=CN2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 2305253-93-2) is a complex organic molecule with significant potential in pharmaceutical applications. Its molecular formula is C13H19N3O4C_{13}H_{19}N_{3}O_{4}, and it has a molecular weight of approximately 281.31 g/mol. The compound features a unique structural configuration that facilitates interactions with biological systems, making it a candidate for various therapeutic applications.

Structural Characteristics

The structural features of this compound include:

  • Imidazo[1,2-a]pyridine core : This heterocyclic structure is known for its biological activity, particularly in drug development.
  • Oxycarbonylamino group : This functional group enhances the compound's ability to interact with biological targets.
  • Tetrahydro configuration : The saturated nature of the ring contributes to its stability and solubility.

The biological activity of this compound is primarily linked to its structural components which allow for various interactions within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors that modulate physiological responses, potentially influencing pathways related to inflammation or cancer.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds and their derivatives:

  • Anticancer Properties : Research has shown that imidazo[1,2-a]pyridine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
  • Antimicrobial Studies : Investigations into related compounds have demonstrated their efficacy against various bacterial strains, suggesting that modifications to the imidazo[1,2-a]pyridine core could enhance antimicrobial potency.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
6-Aminohexanoic AcidBasic amino acid structureUsed as a building block in peptide synthesis
N-alpha-Boc-L-LysineContains a lysine side chainKnown for its role in peptide synthesis and modification
Octadecenoyl-LysineContains an octadecenoyl side chainExhibits enhanced membrane permeability

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing the tetrahydroimidazo[1,2-a]pyridine core in this compound?

  • Methodology : The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization reactions. For example, cycloisomerization of N-propargylpyridiniums under basic conditions (e.g., NaOH) provides rapid access to the core structure . Condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction, is another industrial approach .
  • Optimization : Reaction conditions (temperature, solvent, catalysts) significantly impact yield and purity. For instance, palladium or copper catalysts enhance cyclization efficiency .

Q. How is the compound characterized structurally?

  • Analytical Techniques :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.1 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–175 ppm) .
  • HRMS : Validates molecular weight (e.g., observed vs. calculated m/z within ±2 ppm error) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH at ~3400 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the carboxylic acid and carbamate groups. Hydrophobic substituents (e.g., 2-methylpropan-2-yl) reduce aqueous solubility .
  • Stability : The carbamate group may hydrolyze under acidic/basic conditions. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., 2-methylpropan-2-yl)?

  • Challenges : Steric hindrance from bulky groups slows reaction kinetics and reduces yields.
  • Solutions :

  • Use microwave-assisted synthesis to accelerate reactions .
  • Employ bulky-base catalysts (e.g., DBU) to deprotonate intermediates and enhance nucleophilicity .
    • Case Study : A related compound (Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) achieved 85% yield using Pd-catalyzed cyclization under microwave irradiation .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Scenario : Discrepancies in NMR shifts due to tautomerism or solvent effects.
  • Resolution Strategies :

  • Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Use 2D NMR (e.g., COSY, HSQC) to confirm coupling patterns and connectivity .
    • Example : For a tetrahydroimidazo[1,2-a]pyridine derivative, conflicting δ 7.2–7.8 ppm signals were resolved via HSQC, confirming aromatic proton assignments .

Q. What mechanistic insights exist for the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Pharmacological Relevance : These compounds often target GABAA receptors or kinases.
  • Experimental Design :

  • Binding Assays : Radioligand displacement studies (e.g., [³H]-Flumazenil for GABAA) .
  • Kinase Inhibition : ATP-competitive assays using recombinant enzymes (e.g., JAK2) .
    • Data Interpretation : A derivative with a 4-methylphenyl group showed IC₅₀ = 12 nM against JAK2, linked to hydrophobic interactions in the ATP-binding pocket .

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